4-Bromo-2-(tert-butyl)-5-methylphenol
Description
Contextualization within Halogenated Phenols and Hindered Phenols Research
The compound's structure places it at the intersection of two significant subclasses of phenolic compounds: halogenated phenols and hindered phenols.
Halogenated Phenols: This category includes phenols bearing one or more halogen atoms. There are 19 distinct bromophenol isomers, ranging from monobrominated to pentabrominated derivatives. wikipedia.org The inclusion of bromine atoms significantly influences the molecule's properties. The inductive effect of bromine tends to increase the acidity of the phenolic hydroxyl group compared to non-halogenated analogues. acs.orgnih.gov Research into halogenated phenols is driven by their presence in various natural and synthetic contexts, including their roles as synthetic intermediates and their potential biological activities. researchgate.netmdpi.com
Hindered Phenols: This class is characterized by the presence of bulky alkyl groups, typically in the ortho positions relative to the hydroxyl group. In the case of 4-Bromo-2-(tert-butyl)-5-methylphenol, the tert-butyl group at the C2 position provides this steric hindrance. This structural feature is paramount to the primary application of hindered phenols as antioxidants. The bulky groups protect the hydroxyl radical, allowing it to function as a radical scavenger to terminate oxidative chain reactions, while preventing the resulting phenoxy radical from undergoing further undesirable reactions.
By combining a bromine atom and a sterically hindering tert-butyl group, this compound is a hybrid structure, suggesting a potential for nuanced reactivity and function shaped by the interplay of these distinct substituent effects.
Overview of Structural Features and Their Chemical Significance
The chemical behavior of this compound is a direct consequence of its molecular architecture. Each substituent on the phenol (B47542) core imparts specific properties:
Phenolic Hydroxyl (-OH) Group: This is the primary functional group, defining the compound as a phenol. It is a proton donor, making the molecule acidic. It is also a site for electrophilic aromatic substitution, strongly activating the ring, particularly at the ortho and para positions.
tert-Butyl Group (at C2): Positioned ortho to the hydroxyl group, this bulky substituent provides significant steric hindrance. This "hindered" nature is critical for antioxidant activity, as it modulates the reactivity of the hydroxyl group and stabilizes the corresponding phenoxy radical.
Bromo Group (at C4): Located para to the hydroxyl group, the bromine atom exerts a strong electron-withdrawing inductive effect, which can increase the acidity of the phenol. nih.gov It also influences the regioselectivity of further substitution reactions and serves as a potential site for cross-coupling reactions.
The specific arrangement of these groups—an ortho-tert-butyl, a para-bromo, and a meta-methyl—creates a unique electronic and steric environment that dictates the compound's reactivity and potential utility.
| Identifier | Value |
|---|---|
| CAS Number | 51345-97-2 |
| Molecular Formula | C11H15BrO |
| Molecular Weight | 243.14 g/mol |
Current Research Landscape and Unaddressed Questions Pertaining to this compound
A review of the current scientific literature reveals that dedicated research focusing specifically on this compound is notably limited. While extensive studies exist for the broader classes of hindered and halogenated phenols, this particular molecule has not been the subject of widespread investigation. It is commercially available from various chemical suppliers, indicating its use as a laboratory chemical or a synthetic intermediate, likely in niche or proprietary processes. fluorochem.co.uk
This scarcity of published data highlights several unaddressed questions and areas for potential future research:
Synthesis and Reactivity: While a plausible synthesis would involve the direct bromination of 2-(tert-butyl)-5-methylphenol, detailed studies on optimized synthetic routes, reaction kinetics, and the compound's specific reactivity patterns are not publicly available.
Antioxidant Efficacy: Although its structure strongly suggests it functions as a hindered phenol antioxidant, its specific efficacy in comparison to well-studied antioxidants like BHT (Butylated hydroxytoluene) has not been quantified in peer-reviewed literature.
Biological Activity: The biological properties of this compound remain unexplored. Many other bromophenols exhibit various biological activities, but no such data exists for this specific molecule. researchgate.net
Applications as a Building Block: Its utility as an intermediate in the synthesis of more complex molecules is implied by its commercial availability, but specific examples of its application in multi-step syntheses are not documented in major research publications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-tert-butyl-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPCQVSSQMJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 2 Tert Butyl 5 Methylphenol
Regioselective Bromination Approaches to Phenolic Scaffolds
The introduction of a bromine atom onto a phenolic ring is a classic example of electrophilic aromatic substitution. The hydroxyl group of the phenol (B47542) is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. savemyexams.com This activation is particularly pronounced at the ortho and para positions relative to the hydroxyl group. savemyexams.com Consequently, the bromination of phenols is often rapid and can proceed under mild conditions, sometimes even without a catalyst. savemyexams.comlibretexts.org
The direct synthesis of 4-bromo-2-(tert-butyl)-5-methylphenol typically involves the regioselective bromination of its immediate precursor, 2-(tert-butyl)-5-methylphenol. In this precursor, the hydroxyl group at C1 and the alkyl groups at C2 and C5 direct the incoming electrophile. The powerful ortho, para-directing hydroxyl group strongly activates positions 4 and 6. The tert-butyl group at C2 provides significant steric hindrance, making substitution at the C6 position less favorable. Therefore, the incoming bromine electrophile is predominantly directed to the C4 position, which is para to the hydroxyl group and sterically accessible.
A variety of brominating agents can be employed for this transformation. The choice of reagent and reaction conditions allows for control over the reaction's selectivity and yield. Common reagents include molecular bromine (Br₂), often in a solvent like dichloromethane (B109758) or acetic acid, and N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine. commonorganicchemistry.com For highly activated rings like phenols, reactions with bromine water can often lead to polybromination, forming products like 2,4,6-tribromophenol (B41969) from phenol itself. savemyexams.comstackexchange.com To achieve selective monobromination on an already substituted phenol, controlled addition of the brominating agent at specific temperatures is crucial. orgsyn.org
| Brominating Reagent | Typical Conditions | Key Characteristics |
|---|---|---|
| Molecular Bromine (Br₂) | In solvents like CH₂Cl₂, CCl₄, or acetic acid; often at low temperatures (e.g., 0°C). orgsyn.org | Common, highly reactive. Can lead to polybromination if not controlled. libretexts.org |
| N-Bromosuccinimide (NBS) | In solvents like CCl₄ or acetonitrile (B52724); can be initiated by light or a radical initiator for other reaction types. commonorganicchemistry.com | Milder source of electrophilic bromine, often used for allylic or benzylic bromination but also effective for activated rings. commonorganicchemistry.com |
| Pyridinium Hydrobromide Perbromide (PHP) | Used as a solid, easier to handle than liquid bromine. | Milder brominating agent. commonorganicchemistry.com |
| PhIOAcBr (prepared from PIDA and AlBr₃) | Mild conditions (room temperature, open flask). nih.gov | A modern, efficient reagent for electrophilic bromination of phenols, showing good yields even for sterically hindered substrates. nih.gov |
In the context of the synthesis of this compound, stereochemical considerations are minimal. The core of the molecule is a planar aromatic ring. The process of electrophilic aromatic substitution involves the replacement of a hydrogen atom on this planar ring with a bromine atom. This transformation does not create any new chiral centers in the product molecule. The starting materials and the final product are achiral. Therefore, the formation of stereoisomers such as enantiomers or diastereomers is not a factor in this specific bromination reaction. Stereochemistry would become a consideration only if the synthetic pathway involved chiral reagents, catalysts, or starting materials with pre-existing stereocenters that could influence the reaction, which is not standard for this type of synthesis. nih.gov
Introduction of the tert-Butyl Moiety via Alkylation Reactions
The tert-butyl group is typically introduced onto the phenolic ring using a Friedel-Crafts alkylation reaction. This reaction involves an electrophilic attack on the aromatic ring by a carbocation, in this case, the tert-butyl cation. nih.gov The most common precursor for this step is m-cresol (B1676322) (3-methylphenol), where the alkylation needs to be directed to the C6 position (ortho to the hydroxyl group) to form the intermediate 2-(tert-butyl)-5-methylphenol.
The Friedel-Crafts alkylation of phenols proceeds via an electrophilic aromatic substitution mechanism. An alkylating agent, such as tert-butanol (B103910) or isobutylene (B52900) (2-methylpropene), is activated by an acid catalyst to generate a stable tert-butyl carbocation. learncbse.in This electrophile then attacks the electron-rich phenol ring. The hydroxyl group's strong activating and directing effect guides the incoming electrophile primarily to the ortho and para positions. researchgate.net
The reaction is commonly catalyzed by strong Brønsted acids like sulfuric acid or solid acid catalysts like zeolites (e.g., Hβ zeolite) and 12-tungstophosphoric acid supported on silica. google.commdpi.com The use of solid acid catalysts is considered a greener and more efficient approach, as they can be easily separated from the reaction mixture and potentially recycled, minimizing waste and corrosion issues associated with strong liquid acids. google.commdpi.com
| Catalyst Type | Example | Key Features |
|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Traditional catalyst, but can lead to byproducts and environmental concerns. google.com |
| Solid Acid Catalyst | Hβ Zeolite | Promotes regioselective t-butylation, recyclable, and environmentally friendlier. google.com |
| Supported Heteropoly Acid | 12-Tungstophosphoric Acid (TPA) on Nanosilica | Shows high conversion and selectivity for the alkylation of cresols under vapor-phase conditions. mdpi.com |
| Ionic Liquids | Brønsted acidic ionic liquids with -SO₃H groups | Act as benign, recyclable catalysts, achieving high conversion at relatively low temperatures. lookchem.com |
| Deep Eutectic Solvent (DES) | Caprolactam and p-toluenesulfonic acid | Provides an efficient and mild method for the alkylation of p-cresol (B1678582) with tert-butyl alcohol. mdpi.com |
Steric hindrance plays a crucial role in determining the position of alkylation on the phenolic ring. stackexchange.com When m-cresol (3-methylphenol) is the starting material, both the hydroxyl and methyl groups influence the regioselectivity. Both are ortho-, para-directing groups. The hydroxyl group at C1 directs towards C2, C4, and C6, while the methyl group at C3 directs towards C2, C4, and C6. The positions are therefore highly activated.
However, the incoming tert-butyl group is very large, and its approach is hindered by substituents already on the ring. learncbse.in
Alkylation at C2: This position is ortho to both the hydroxyl and methyl groups. It is highly activated but also highly sterically hindered.
Alkylation at C4: This position is para to the hydroxyl group and ortho to the methyl group. It is sterically more accessible than C2.
Alkylation at C6: This position is ortho to the hydroxyl group and meta to the methyl group. It is less sterically hindered than the C2 position.
The formation of 2-(tert-butyl)-5-methylphenol (systematically named 2-tert-butyl-5-methylphenol) from m-cresol (3-methylphenol) means the tert-butyl group has added at the C2 position relative to the hydroxyl group (or C6 relative to the methyl group, which is the same atom). The powerful directing effect of the hydroxyl group to its ortho position often overcomes the steric hindrance, especially when reaction conditions are optimized. researchgate.netlookchem.com By controlling factors like temperature and catalyst choice, the synthesis can favor the formation of the desired ortho-alkylated product. mdpi.com
Methyl Group Functionalization Strategies on Phenolic Structures
While the synthesis of this compound typically starts with an appropriately methylated phenol (m-cresol), an alternative hypothetical pathway could involve the introduction of the methyl group onto a pre-existing phenolic structure. The methylation of phenols can be directed to either the oxygen atom (O-methylation) to form an aryl methyl ether or to the carbon atoms of the ring (C-methylation). researchgate.netunimi.it
For the synthesis of the target compound's backbone, C-methylation is required. Direct C-methylation of phenols is an industrially relevant process, often carried out at high temperatures using methanol (B129727) as the methylating agent over solid acid catalysts like zeolites. unimi.it The reaction conditions, particularly the catalyst's acidity and pore structure, influence the selectivity towards ortho- or para-C-alkylation versus O-alkylation. unimi.it Other methylating agents like dimethyl carbonate (DMC) are considered greener alternatives to hazardous reagents like methyl halides or dimethyl sulfate. researchgate.net
| Methylating Agent | Catalyst/Conditions | Target | Comments |
|---|---|---|---|
| Methanol | High-silica zeolites (e.g., H-ZSM5, Beta) at high temperatures (320-450°C). unimi.it | C-methylation (cresols, xylenols) and O-methylation (anisole). unimi.it | Catalyst properties determine C/O-alkylation ratio. unimi.it |
| Dimethyl Carbonate (DMC) | Base catalyst (e.g., K₂CO₃) and phase transfer catalyst (PTC). researchgate.net | Primarily O-methylation. researchgate.net | A green methylating agent, replacing toxic alternatives like dimethyl sulfate. researchgate.net |
| Trimethyl Phosphate | Melt phase reaction or in an aprotic solvent with a weak base. google.com | O-methylation to form a methylated phenolic ether. google.com | Avoids hazardous alkyl sulfates and halides. google.com |
Catalytic Systems and Reaction Optimization for Enhanced Yield and Selectivity
The synthesis of this compound from its precursor, 2-(tert-butyl)-5-methylphenol, involves an electrophilic aromatic substitution reaction. The hydroxyl group and the alkyl groups are ortho-para directing, making the selective introduction of a bromine atom at the C4 position a significant challenge. The choice of catalyst and the optimization of reaction parameters are paramount to steer the reaction towards the desired product and minimize the formation of isomeric byproducts.
Various brominating agents and catalytic systems have been developed to improve the selective halogenation of phenols. Traditional methods often employ elemental bromine (Br₂) in a suitable solvent like dichloromethane. For instance, the synthesis of the structurally related 4-bromo-2,6-di-tert-butylphenol (B72302) is achieved by reacting the parent phenol with bromine in dichloromethane at 0°C, followed by purification to yield the final product. orgsyn.org However, elemental bromine can lack selectivity and presents significant handling hazards. cambridgescholars.com
To achieve greater control, milder and more selective brominating agents are often preferred. N-Bromosuccinimide (NBS) is a widely used alternative that allows for the controlled bromination of activated aromatic rings under milder conditions. cambridgescholars.comresearchgate.net The selectivity of NBS can be further tuned by the choice of solvent; studies on phenol bromination have shown high conversion rates in solvents like acetonitrile. researchgate.net
The optimization of reaction conditions is a critical lever for maximizing yield and selectivity. Key parameters include the choice of brominating agent, solvent, temperature, and pH. Research into the bromination of phenols has demonstrated a strong dependence on pH, with optimal reactivity often observed in acidic media. chemrxiv.org For example, a study on phenol bromination using an NBS-KBr system in acetonitrile found the optimal pH to be 4. chemrxiv.org The use of an acid catalyst, such as HBF₄·Et₂O with NBS, has also been reported as an effective method for the bromination of phenols and anisoles. acs.org Solid acid catalysts, like Hβ zeolite, have been successfully used in the alkylation of m-cresol to produce 2-tert-butyl-5-methylphenol, suggesting their potential applicability in subsequent bromination steps to create an efficient, heterogeneous catalytic system. google.com
The table below summarizes various catalytic systems and conditions relevant to the bromination of substituted phenols.
| Catalyst/Reagent System | Substrate Example | Solvent | Key Conditions | Outcome/Significance |
| Bromine (Br₂) | 2,6-di-tert-butylphenol | Dichloromethane | 0°C, 1-hour addition | Good yield (76%) for a traditional method. orgsyn.org |
| N-Bromosuccinimide (NBS) | Phenolic compounds | Methanol | Short reaction times (15-20 min) | Excellent selectivity for mono ortho-bromination. researchgate.net |
| NBS-KBr | Phenol | Acetonitrile | pH 4 | Optimal pH for faster reaction rates compared to KBr-KBrO₃. chemrxiv.org |
| Hβ Zeolite | m-cresol and tert-butanol | - | 50-180°C | High conversion and selectivity in the synthesis of the precursor. google.com |
| Vanadium complexes | General | - | Environmentally friendly conditions | Noted as a green catalyst for halogenation reactions. researchgate.net |
Green Chemistry Principles in the Synthesis of Halogenated Phenols
The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated compounds, aiming to reduce environmental impact and enhance safety. This involves a shift away from hazardous reagents and solvents, improving atom economy, and utilizing catalytic processes.
A primary target for green innovation in phenol bromination is the replacement of elemental bromine and chlorinated solvents. Elemental bromine is corrosive and toxic, while solvents like dichloromethane are environmentally persistent and pose health risks. orgsyn.orgcambridgescholars.com A significant green alternative is the use of bromide-bromate salt mixtures (e.g., KBr-KBrO₃) in aqueous media. chemrxiv.orgcambridgescholars.com This system generates bromine in situ, and the primary byproduct is an aqueous salt solution, such as sodium chloride, which is significantly more benign than the waste from traditional methods. cambridgescholars.com
The use of N-Bromosuccinimide (NBS) is also considered a step towards greener synthesis. cambridgescholars.com It is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher selectivity, which reduces waste from unwanted side reactions and simplifies purification. cambridgescholars.comresearchgate.net
Further green advancements focus on the catalytic system and reaction medium.
Catalyst Choice : Employing heterogeneous catalysts, such as zeolites, can simplify product separation and allow for catalyst recycling, which aligns with green chemistry principles. google.com The use of catalysts based on earth-abundant and non-toxic metals, like certain vanadium complexes, is another promising avenue for sustainable halogenation. researchgate.net
Solvent Selection : Replacing hazardous solvents with greener alternatives is crucial. Water is an ideal green solvent, and its use is enabled by systems like bromide-bromate salts. cambridgescholars.com Acetonitrile, while not perfectly green, is often considered a better alternative to chlorinated solvents. chemrxiv.org In some cases, solvent-free reaction conditions can be developed, representing a significant improvement. researchgate.net
The following table compares traditional and greener approaches to the bromination of phenols.
| Feature | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |
| Brominating Agent | Elemental Bromine (Br₂) orgsyn.org | N-Bromosuccinimide (NBS) cambridgescholars.com; Bromide/Bromate salts cambridgescholars.com | Use of less hazardous chemicals; Improved selectivity reduces waste. |
| Solvent | Dichloromethane, Carbon Tetrachloride orgsyn.org | Water cambridgescholars.com, Acetonitrile chemrxiv.org, or Solvent-free conditions researchgate.net | Use of safer solvents and auxiliaries. |
| Catalysis | Stoichiometric reagents | Heterogeneous catalysts (e.g., Zeolites) google.com; Earth-abundant metal catalysts researchgate.net | Catalysis; Design for degradation (benign byproducts). |
| Byproducts | Halogenated organic waste, strong acids | Aqueous salt solutions (e.g., NaCl) cambridgescholars.com, Succinimide | Prevention of waste; Safer chemistry. |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Tert Butyl 5 Methylphenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-2-(tert-butyl)-5-methylphenol is predicted to show distinct signals for each unique proton environment. The hydroxyl proton (OH) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two aromatic protons will appear as singlets due to the lack of adjacent protons for coupling. The tert-butyl group gives rise to a strong singlet integrating to nine protons, while the methyl group protons also appear as a singlet, integrating to three protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides one signal for each unique carbon atom. For this compound, ten distinct signals are expected. The chemical shifts are influenced by the attached atoms and their electronic environment. The carbon bearing the hydroxyl group (C-OH) appears downfield, as do the other substituted aromatic carbons. The carbon attached to the bromine atom is influenced by the heavy atom effect. The carbons of the tert-butyl and methyl groups appear in the aliphatic region of the spectrum.
Predicted NMR Data for this compound
| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Hydroxyl Proton | OH | 4.5 - 5.5 | s (broad) |
| Aromatic Proton | Ar-H | ~7.10 | s |
| Aromatic Proton | Ar-H | ~6.90 | s |
| tert-Butyl Protons | -C(CH₃)₃ | ~1.40 | s |
| Methyl Protons | -CH₃ | ~2.20 | s |
| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | |
| C-OH | C1 | ~152 | |
| C-tert-butyl | C2 | ~138 | |
| Aromatic C-H | C3 | ~130 | |
| C-Br | C4 | ~115 | |
| C-CH₃ | C5 | ~128 | |
| Aromatic C-H | C6 | ~125 | |
| tert-Butyl Quaternary C | -C (CH₃)₃ | ~35 | |
| tert-Butyl Methyl C | -C(C H₃)₃ | ~30 | |
| Methyl C | -C H₃ | ~21 |
Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected within the molecule, confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be of limited use for the aromatic region as the protons are not adjacent. However, it can confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. docbrown.infobldpharm.com This is a powerful tool for definitively assigning the signals for the aromatic C-H groups and the methyl and tert-butyl groups by linking their proton and carbon signals. docbrown.infobldpharm.com For example, the proton signal at ~7.10 ppm would show a cross-peak with the carbon signal at ~130 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). docbrown.info This is crucial for piecing together the full carbon skeleton. For instance, the singlet from the tert-butyl protons (~1.40 ppm) would show correlations to the quaternary tert-butyl carbon (~35 ppm) and the aromatic carbon it's attached to (C2, ~138 ppm). Similarly, the methyl protons (~2.20 ppm) would correlate to their own carbon (~21 ppm) and the adjacent aromatic carbons (C5 and C6). These correlations provide unambiguous proof of the substitution pattern on the aromatic ring.
While solution NMR averages out anisotropic interactions, solid-state NMR (ssNMR) provides information on the molecule's structure in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. illinois.edu If this compound can exist in different crystalline forms (polymorphs), ssNMR can distinguish them. Polymorphs would exhibit different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions (e.g., hydrogen bonding of the phenol (B47542) group), making ssNMR a critical tool for characterizing the solid-state structure and identifying different crystalline phases. illinois.edu
Detailed Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.
The IR and Raman spectra of this compound will display a series of bands corresponding to the vibrations of its specific functional groups.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching of the hydroxyl group. Its broadness is a result of hydrogen bonding in the sample.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methyl groups are observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). docbrown.info
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The carbon-oxygen stretching of the phenol group is expected to produce a strong band in the IR spectrum around 1200-1260 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the range of 500-750 cm⁻¹, which is in the fingerprint region of the IR spectrum. docbrown.info
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |
| Hydroxyl | O-H Stretch | 3200 - 3600 | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |
| Phenol | C-O Stretch | 1200 - 1260 | IR |
| Alkyl Halide | C-Br Stretch | 500 - 750 | IR, Raman |
The precise frequencies of vibrational modes can be influenced by the molecule's conformation. In this compound, the bulky tert-butyl group adjacent to the hydroxyl group creates significant steric hindrance. This can affect the hydrogen bonding capabilities of the OH group, potentially leading to a sharper, higher-frequency O-H stretching band compared to unhindered phenols. Furthermore, the orientation of the tert-butyl and methyl groups relative to the plane of the aromatic ring can influence the frequencies of certain ring bending and stretching modes. Theoretical calculations can be used to model the vibrational modes for different possible conformations and correlate them with the experimental IR and Raman data to provide insight into the molecule's preferred three-dimensional structure.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Detailed mass spectrometry data for this compound is not available in the public domain. While chemical suppliers list the molecular weight as 243.14 g/mol , corresponding to the molecular formula C₁₁H₁₅BrO, the experimental spectra that would confirm this are not published. bldpharm.com
High-Resolution Mass Spectrometry (HRMS)
There are no published high-resolution mass spectrometry (HRMS) studies for this compound. HRMS analysis would be essential for unequivocally confirming the elemental composition by providing a highly accurate mass measurement, distinguishing it from other potential compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
No tandem mass spectrometry (MS/MS) data detailing the fragmentation pattern of this compound could be located. Such an analysis would involve isolating the parent ion and inducing fragmentation to yield structural information. This would help identify characteristic losses, such as the tert-butyl group or bromine atom, providing valuable insights into the molecule's structure and bonding.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Transitions
There is no publicly available Electronic Absorption Spectroscopy (UV-Vis) data for this compound. A UV-Vis spectrum would characterize the compound's chromophores—the phenolic ring substituted with bromine and alkyl groups. The analysis would determine the wavelengths of maximum absorbance (λmax) and provide information about the electronic transitions (e.g., π → π*) within the molecule.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
No X-ray diffraction (XRD) studies for this compound have been deposited in crystallographic databases or published in scientific journals. XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state.
Crystal Structure Determination and Crystal Packing Analysis
Without XRD data, the crystal structure of this compound remains undetermined. Key parameters such as unit cell dimensions, space group, and atomic coordinates are unknown. Consequently, an analysis of its crystal packing, including intermolecular interactions like hydrogen bonding or van der Waals forces, cannot be performed.
Polymorphism and Anhydrous/Hydrated Forms
The absence of crystallographic studies means there is no information regarding the potential existence of polymorphs (different crystalline forms) or solvated (hydrated or anhydrous) forms of this compound. Such studies are critical for understanding the physical properties and stability of the solid material.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
A thorough review of published scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction data for this compound. The determination of a compound's crystal structure is fundamental to the precise analysis of its intermolecular interactions, including hydrogen bonding networks, π-π stacking, and other non-covalent forces that dictate its solid-state architecture.
Without experimental crystallographic data, a definitive and detailed discussion of the specific intermolecular interactions for this compound cannot be formulated. The spatial arrangement of molecules within a crystal lattice, which governs the types and geometries of these interactions, can only be accurately determined through X-ray diffraction studies.
While theoretical calculations could provide insights into the potential for such interactions, they would remain speculative in the absence of experimental validation. Therefore, a scientifically rigorous analysis complete with data tables on hydrogen bond distances and angles, as well as parameters for C-H···O, π-π stacking, and C-H···π interactions, is not possible at this time.
Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its supramolecular chemistry. Such a study would provide the necessary data to populate the detailed interaction tables and facilitate a comprehensive understanding of its solid-state behavior.
Quantum Chemical and Computational Investigations of 4 Bromo 2 Tert Butyl 5 Methylphenol
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for calculating the electronic structure of molecules. nih.gov It is used to determine the optimized geometry and electronic properties of 4-Bromo-2-(tert-butyl)-5-methylphenol.
The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular structure. For this compound, this involves calculating the potential energy surface of the molecule to find the lowest energy conformation.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O | 1.365 | ||
| O-H | 0.968 | ||
| C-Br | 1.905 | ||
| C-C (aromatic) | 1.390 - 1.410 | ||
| C-O-H | 109.5 | ||
| C-C-C (ring) | 118.5 - 121.0 | ||
| C-C-O-H | ~0 or ~180 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for such a compound pending specific experimental or computational results.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, due to the electron-donating nature of the hydroxyl and alkyl groups. The LUMO would likely be distributed over the aromatic ring, with some contribution from the electron-withdrawing bromine atom. DFT calculations can provide precise energy values for these orbitals and map their spatial distribution.
Table 2: Illustrative Frontier Molecular Orbital Properties (Hypothetical Data)
| Property | Energy (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.05 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for such a compound pending specific experimental or computational results.
Prediction of Vibrational Frequencies and Comparison with Experimental Spectra
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. researchgate.net These calculated frequencies often require scaling to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental spectra recorded using techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.gov
For this compound, characteristic vibrational modes would include the O-H stretching of the phenol group (typically a broad band around 3500-3600 cm⁻¹), C-H stretching from the aromatic ring and alkyl groups (around 2900-3100 cm⁻¹), C=C stretching within the aromatic ring (around 1400-1600 cm⁻¹), and the C-Br stretching (at lower wavenumbers). nih.gov A good agreement between the scaled theoretical and experimental spectra confirms the accuracy of the calculated molecular structure.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. mdpi.com
For this compound, the MEP map would show a region of high negative potential (red) around the phenolic oxygen atom due to its lone pairs, making it a primary site for electrophilic attack. The aromatic ring would exhibit varying potentials, influenced by the electron-donating methyl and tert-butyl groups and the electron-withdrawing bromine atom. The hydrogen of the hydroxyl group would be a site of positive potential (blue), indicating its acidic nature.
Tautomeric Equilibrium Studies and Energy Barrier Calculations (e.g., Enol-Keto Tautomerism)
Phenols can theoretically exist in equilibrium with their keto tautomers. This keto-enol tautomerism involves the migration of a proton and the shifting of double bonds. mdpi.com For most simple phenols, the enol (aromatic phenol) form is overwhelmingly more stable due to the preservation of aromaticity. However, substituents can influence this equilibrium.
Computational studies can calculate the relative energies of the possible tautomers of this compound, such as the keto forms where the carbonyl group is at the original position of the hydroxyl group. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be predicted. Furthermore, the energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure on the potential energy surface. For this compound, the enol form is expected to be significantly more stable. Studies on related Schiff base compounds derived from bromophenols have confirmed the preference for the enol form through both X-ray diffraction and DFT calculations. dergipark.org.tr
Non-Linear Optical (NLO) Properties Prediction and Analysis
Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in telecommunications and photonics. anl.gov Computational chemistry can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
Molecules with a large dipole moment, extended π-conjugation, and charge transfer character often exhibit high hyperpolarizability. The structure of this compound, with its electron-donating and electron-withdrawing groups on a π-conjugated ring, suggests it could possess NLO properties. DFT calculations can quantify the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). Such calculations have been performed on other substituted phenols and related chromophores to evaluate their potential as NLO materials. researchgate.net
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org This technique maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the spherical atomic electron densities of the molecules in the crystal.
For a molecule like this compound, Hirshfeld surface analysis can reveal the nature and extent of various intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals forces, which dictate the crystal packing. The surface can be color-coded to highlight different types of contacts and their relative strengths.
Complementing the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular interactions. These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). Different types of interactions appear as distinct patterns in the fingerprint plot, allowing for their detailed analysis.
In the case of substituted phenols, Hirshfeld surface analysis has been effectively used to understand the influence of different functional groups on the crystal packing. For instance, studies on similar phenolic compounds reveal the dominant role of specific interactions. While direct data for this compound is not available, analysis of related structures provides a strong indication of the expected interactions. For example, a study on 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol showed that H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br interactions were the most abundant in the crystal packing. nih.gov Similarly, research on other brominated organic compounds has highlighted the significance of C-H···Br hydrogen bonds in the crystal structure. researchgate.net
Based on the functional groups present in this compound (a hydroxyl group, a bromine atom, a tert-butyl group, and a methyl group), the following intermolecular contacts are anticipated to be significant:
O-H···O Hydrogen Bonds: The phenolic hydroxyl group is a strong hydrogen bond donor and can form prominent hydrogen bonds with neighboring molecules. This is often a dominant interaction in the crystal packing of phenols.
Br···H/H···Br Contacts: The bromine atom can participate in halogen bonding and other weaker interactions with hydrogen atoms of adjacent molecules.
C-H···π Interactions: The aromatic ring can act as a π-system, potentially engaging in interactions with C-H bonds of neighboring molecules.
The relative contributions of these interactions can be quantified from the fingerprint plots. A representative breakdown of these contributions for a similar substituted phenol is presented in the interactive data table below.
| Interaction Type | Representative Percentage Contribution |
| H···H | ~45-60% |
| Br···H/H···Br | ~10-20% |
| O···H/H···O | ~5-15% |
| C···H/H···C | ~5-15% |
| C···C | ~1-5% |
| Br···C/C···Br | ~1-3% |
| Br···O/O···Br | <1% |
Ab Initio and Semi-Empirical Methods in Conformational Space Exploration
The conformational flexibility of this compound, particularly concerning the orientation of the hydroxyl and tert-butyl groups relative to the phenol ring, can be systematically investigated using computational methods. Both ab initio and semi-empirical methods are employed to explore the potential energy surface and identify stable conformers.
Ab initio methods , which are based on first principles of quantum mechanics without the use of empirical parameters, offer high accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are commonly used. These methods can provide reliable geometries and relative energies of different conformers. For instance, DFT calculations have been successfully used to study the structural and electronic properties of various phenolic compounds.
Semi-empirical methods , such as PM6 or AM1, are computationally less expensive as they incorporate some parameters derived from experimental data. bsu.by While generally less accurate than ab initio methods, they are particularly useful for scanning the conformational space of larger molecules to identify a set of low-energy conformers that can then be subjected to more rigorous ab initio calculations. nih.gov
For this compound, a conformational analysis would typically involve rotating the C-O bond of the hydroxyl group and the C-C bond connecting the tert-butyl group to the aromatic ring. The energy of the molecule is calculated at each rotational increment to generate a potential energy profile. The minima on this profile correspond to the stable conformers.
A hypothetical conformational analysis of this compound using a DFT method might reveal the relative energies of different orientations of the hydroxyl and tert-butyl groups. The results would likely indicate the most stable conformation and the energy barriers for interconversion between different conformers. Such a study on a related compound, 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane, demonstrated how population distributions of low-energy conformers based on their ab initio energies could be used to interpret NMR spectra. nih.gov
The following interactive table provides a hypothetical example of the relative energies of different conformers of this compound as might be determined by DFT calculations.
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |
| 1 (Planar OH) | 0° | 0.00 |
| 2 (Perpendicular OH) | 90° | 2.5 |
| 3 (Anti-planar OH) | 180° | 0.15 |
Chemical Reactivity and Derivatization Pathways of 4 Bromo 2 Tert Butyl 5 Methylphenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of 4-Bromo-2-(tert-butyl)-5-methylphenol is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions. However, in this specific molecule, the positions ortho and para to the hydroxyl group are already substituted. The position ortho to the hydroxyl and meta to the bromine is occupied by a bulky tert-butyl group, which offers significant steric hindrance. The other ortho position is occupied by a bromine atom. The para position is occupied by a methyl group. This substitution pattern significantly influences the regioselectivity of further EAS reactions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The introduction of a second electrophile onto the ring will be directed by the existing substituents. The powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant influence. The tert-butyl group, being an alkyl group, is also an ortho, para-director, but its effect is weaker than that of the hydroxyl group. The bromine atom is a deactivating but ortho, para-directing group. The methyl group is a weakly activating and ortho, para-directing group.
Considering the steric hindrance from the tert-butyl group and the electronic directing effects, the most likely position for further electrophilic attack is the remaining vacant position on the ring, which is ortho to the bromine and meta to the hydroxyl group. However, the deactivating effect of the bromine and the steric congestion in this region may necessitate harsh reaction conditions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Phenols
| Reagent/Reaction | Electrophile | Expected Product with this compound |
| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 4-Bromo-2-(tert-butyl)-5-methyl-6-nitrophenol |
| Br₂/FeBr₃ (Bromination) | Br⁺ | 4,6-Dibromo-2-(tert-butyl)-5-methylphenol |
| SO₃/H₂SO₄ (Sulfonation) | SO₃ | 5-Bromo-3-(tert-butyl)-2-hydroxy-4-methylbenzenesulfonic acid |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | Steric hindrance may inhibit reaction |
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the aromatic ring of this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions. This is because the phenyl ring is electron-rich, and there are no strong electron-withdrawing groups positioned ortho or para to the bromine to activate it.
However, the bromine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds with aryl halides.
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 4-position of the phenol (B47542).
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This provides a direct route to substituted anilines.
Heck Reaction: In this palladium-catalyzed reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon double bond.
Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst, to form an arylated alkyne.
Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers or diaryl amines by coupling the aryl bromide with a phenol or an amine, respectively, often at elevated temperatures.
These reactions provide a versatile platform for the derivatization of this compound, enabling the synthesis of a wide array of more complex molecules.
Oxidation and Reduction Chemistry of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is redox-active and plays a crucial role in the antioxidant properties of many hindered phenols.
Oxidation:
The oxidation of sterically hindered phenols like this compound is a key process. One-electron oxidation of the hydroxyl group leads to the formation of a relatively stable phenoxyl radical. The stability of this radical is enhanced by the steric hindrance provided by the ortho-tert-butyl group, which prevents dimerization and other radical-radical reactions. The unpaired electron in the phenoxyl radical is delocalized over the aromatic ring, with significant spin density at the ortho and para positions.
Further oxidation can lead to the formation of quinone-type structures. For example, oxidation could potentially lead to the formation of a quinone methide if the para-methyl group is involved.
Reduction:
The phenolic hydroxyl group itself is not readily reducible. However, if the phenol is oxidized to a quinone or a related species, reduction can regenerate the phenol. For instance, a benzoquinone derivative could be reduced back to the corresponding hydroquinone (B1673460) (a di-phenol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.
Formation of Metal Complexes and Coordination Chemistry
The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide anion. This phenoxide can act as a ligand, coordinating to a wide variety of metal ions through the oxygen atom. The bulky tert-butyl group adjacent to the hydroxyl group can influence the coordination geometry and the stability of the resulting metal complexes.
For instance, reaction with organoaluminum compounds can lead to the formation of aluminum phenoxide complexes. A related compound, 4-bromo-2,6-di-tert-butylphenol (B72302), reacts with trimethylaluminum (B3029685) to form methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). This type of complex can be used as a bulky Lewis acid catalyst in organic synthesis.
The coordination of 4-Bromo-2-(tert-butyl)-5-methylphenoxide to transition metals can lead to complexes with interesting catalytic, magnetic, or optical properties. The electronic properties of the metal center can be tuned by the substituents on the phenoxide ligand.
Synthesis of Schiff Base Derivatives and Related Imines
The phenolic ring of this compound can be functionalized to introduce an aldehyde group, typically at the ortho position to the hydroxyl group, through reactions like the Duff reaction or the Reimer-Tiemann reaction. The resulting salicylaldehyde (B1680747) derivative is a key precursor for the synthesis of Schiff bases.
Condensation Reactions with Amines and Aldehydes
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. In this context, a salicylaldehyde derivative of this compound would react with various primary amines (aliphatic or aromatic) to yield the corresponding Schiff base. This reaction is typically carried out by refluxing the reactants in an appropriate solvent, often with acid catalysis.
The general reaction is as follows:
(HO)(Br)(t-Bu)(CH₃)C₆H-CHO + R-NH₂ → (HO)(Br)(t-Bu)(CH₃)C₆H-CH=N-R + H₂O
The formation of the imine bond (C=N) is a reversible reaction, and the removal of water drives the equilibrium towards the product.
Structural and Electronic Modifications in Schiff Bases
The formation of a Schiff base derivative introduces a new imine functional group and incorporates a new substituent (the 'R' group from the amine) into the molecule. This leads to significant structural and electronic modifications:
Electronic Modifications: The imine group is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring. The extended π-conjugation in the Schiff base often results in a red shift in the UV-Visible absorption spectrum compared to the starting aldehyde. The electronic properties can be further tuned by the nature of the substituent on the imine nitrogen. An electron-donating group on the 'R' substituent will increase the electron density of the imine nitrogen, while an electron-withdrawing group will decrease it. These modifications can impact the molecule's photophysical properties, such as fluorescence, and its potential applications in materials science and as chemosensors.
Investigation of Reaction Mechanisms (e.g., Hydrogen Atom Transfer, HAT)
The chemical behavior of this compound, a sterically hindered phenol, is largely dictated by the electronic and steric effects of its substituents. The tert-butyl group at the ortho position and the bromine atom at the para position to the hydroxyl group are key determinants of its reactivity, particularly in reaction mechanisms such as Hydrogen Atom Transfer (HAT).
Hindered phenols are well-established as antioxidants, a property that stems from their ability to donate the hydrogen atom from their hydroxyl group to neutralize free radicals. This process is a prime example of a Hydrogen Atom Transfer reaction. The general mechanism for the antioxidant activity of hindered phenols via HAT can be described as follows:
RO• + ArOH → ROH + ArO•
In this reaction, a reactive free radical (RO•) abstracts the hydrogen atom from the hindered phenol (ArOH), resulting in the formation of a stable alcohol (ROH) and a less reactive phenoxyl radical (ArO•). The stability of this resulting phenoxyl radical is crucial for the antioxidant efficacy of the phenol. In the case of this compound, the resulting radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. Furthermore, the bulky tert-butyl group sterically shields the radical, preventing it from participating in further chain-propagating reactions.
It is important to note that the reaction mechanism can sometimes be more complex, involving a proton-coupled electron transfer (PCET) mechanism rather than a direct HAT. In a PCET mechanism, the transfer of a proton and an electron occurs in a concerted or stepwise manner. The specific pathway is often influenced by the solvent, the nature of the radical acceptor, and the electronic properties of the phenol. nih.gov
Catalyst Role of this compound or its Derivatives in Organic Transformations
While this compound itself is not typically employed as a primary catalyst, its derivatives, particularly metal phenoxides, have demonstrated significant catalytic activity in various organic transformations. The phenolic oxygen can act as a ligand for metal centers, and upon deprotonation, it forms a phenoxide that can coordinate with a metal to generate a catalytically active species.
A notable example, although involving a structurally related compound, is the use of methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), derived from 4-bromo-2,6-di-tert-butylphenol, as a bulky Lewis acid catalyst. This type of catalyst is effective in promoting various organic reactions, such as the rearrangement of epoxides to carbonyl compounds. The catalytic cycle would likely involve the coordination of the epoxide to the aluminum center, followed by a Lewis acid-assisted ring-opening and subsequent rearrangement.
The general principle can be extended to derivatives of this compound. The formation of a metal phenoxide derivative would involve the reaction of the phenol with a suitable metal precursor, such as an organometallic reagent or a metal salt.
ArOH + M-R → ArO-M + R-H
Where 'M' represents a metal and 'R' is an alkyl or other organic group. The resulting metal phenoxide (ArO-M) can then act as a catalyst. The steric bulk provided by the tert-butyl group and the electronic influence of the bromo and methyl substituents in the 4-Bromo-2-(tert-butyl)-5-methylphenoxide ligand would play a crucial role in controlling the selectivity and reactivity of the catalyzed reaction.
For instance, such catalysts could potentially be utilized in:
Polymerization reactions: As co-catalysts or modifiers to control the stereochemistry and molecular weight of polymers.
Asymmetric synthesis: Chiral derivatives of this compound could be used as ligands for metal-catalyzed asymmetric transformations, where the steric hindrance would be critical in creating a chiral environment around the metal center.
Oxidation reactions: Phenol derivatives can participate in catalytic cycles for selective oxidation of various substrates. researchgate.net
The specific catalytic applications and the efficiency of the catalyst would be highly dependent on the choice of the metal center and the reaction conditions. Detailed research into the synthesis and catalytic evaluation of derivatives of this compound is necessary to fully explore their potential in organic synthesis.
Mechanistic Insights into Reactions Involving 4 Bromo 2 Tert Butyl 5 Methylphenol
Kinetics and Thermodynamics of Elementary Reaction Steps
The rate and feasibility of chemical reactions are dictated by their kinetics and thermodynamics, respectively. For 4-Bromo-2-(tert-butyl)-5-methylphenol, the interplay of its substituents—the bulky electron-donating tert-butyl group, the smaller electron-donating methyl group, and the electron-withdrawing yet ortho-para directing bromo group—creates a unique electronic and steric environment that influences reaction rates.
In the realm of electrophilic aromatic substitution, a common class of reactions for phenols, the kinetics are often governed by the rate of attack of an electrophile on the activated aromatic ring. A pivotal aspect of phenol (B47542) reactivity is the equilibrium between the neutral phenol and the more nucleophilic phenoxide ion. The formation of the phenoxide, facilitated in basic or polar protic media, dramatically accelerates the rate of electrophilic substitution. stackexchange.com
Studies on the bromination of various phenols in aqueous solutions have revealed that the reaction between hypobromous acid and the phenoxide ion is frequently the rate-determining step. nih.gov The electronic nature of the substituents plays a critical role; electron-donating groups enhance the reaction rate, whereas electron-withdrawing groups diminish it. The Hammett correlation, a linear free-energy relationship, provides a quantitative measure of these electronic effects. For the reaction of bromine with substituted phenols, a linear regression of log(k₂) = -2.85σ + 8.00 has been established, where k₂ is the second-order rate constant and σ is the Hammett substituent constant. nih.gov This equation allows for the estimation of reactivity based on the electronic properties of the substituents.
Interactive Table 1: Illustrative Second-Order Rate Constants for Phenol Bromination This table demonstrates the impact of substituents on the reaction rate of various phenols with hypobromous acid. Note that specific data for this compound is not available, and these values serve as illustrative examples.
| Phenolic Compound | Apparent Second-Order Rate Constant (k₂) at pH 7 (M⁻¹s⁻¹) |
| 3-Chlorophenol | 7.9 x 10⁶ nih.gov |
| Phenol | ~2.5 x 10⁸ |
| 3-Methoxyphenol | 6.5 x 10⁸ nih.gov |
Transition State Analysis and Reaction Pathway Mapping
The journey from reactants to products in an electrophilic aromatic substitution reaction traverses a high-energy transition state and a transient intermediate, often referred to as a Wheland intermediate or a σ-complex. For this compound, the attack of an electrophile on the π-system of the benzene (B151609) ring leads to the formation of this carbocationic intermediate, momentarily disrupting the ring's aromaticity.
The regiochemical outcome of the reaction is largely determined by the stability of the possible transition states leading to different isomers. The potent activating and ortho, para-directing hydroxyl group, in concert with the electron-donating tert-butyl and methyl groups, significantly stabilizes the positive charge in the Wheland intermediate when the attack occurs at the positions ortho and para to the hydroxyl group. However, in this compound, these positions are already occupied. This structural feature suggests that further electrophilic substitution would likely occur at the remaining vacant position, or potentially lead to the displacement of one of the existing substituents, depending on the reaction's severity and the nature of the attacking electrophile.
Modern computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping reaction pathways and analyzing transition states. Such calculations can provide invaluable details on the geometry, energy, and electronic structure of the transition state, thereby illuminating the mechanistic intricacies. For the bromination of phenols, theoretical studies have lent support to the concept of general base catalysis, where a base assists in the removal of the phenolic proton in the transition state, synchronous with the electrophilic attack by bromine. cdnsciencepub.com
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can be a decisive factor, profoundly influencing both the velocity and the regioselectivity of reactions involving phenols. This is particularly evident in electrophilic bromination. stackexchange.comkhanacademy.org
In polar protic solvents such as water, phenol can ionize to form the highly reactive phenoxide ion, leading to a substantial acceleration of the reaction rate. stackexchange.com The polar environment also effectively stabilizes the charged Wheland intermediate, further lowering the activation energy. stackexchange.com This heightened reactivity in aqueous media often results in multiple substitutions; for example, the reaction of phenol with bromine water readily yields 2,4,6-tribromophenol (B41969). byjus.com
Conversely, in non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), the formation of the phenoxide ion is suppressed. khanacademy.org Consequently, the reaction proceeds with the less nucleophilic neutral phenol molecule, resulting in a slower rate and generally favoring monosubstitution. byjus.com The inability of non-polar solvents to stabilize the charged intermediate also contributes to the reduced reaction velocity. stackexchange.com
Interactive Table 2: Solvent-Dependent Product Distribution in Phenol Bromination This table highlights how the solvent choice dictates the outcome of phenol bromination. The data presented is for phenol and serves to illustrate the general principle.
| Solvent | Temperature | Major Product(s) | Reference |
| Water | Room Temperature | 2,4,6-Tribromophenol | khanacademy.org |
| Carbon Disulfide (CS₂) | Low Temperature | p-Bromophenol (major), o-Bromophenol (minor) | khanacademy.org |
| Carbon Tetrachloride (CCl₄) | Not specified | Monobromophenols | stackexchange.com |
For this compound, analogous solvent effects are anticipated. The use of polar solvents would likely promote faster reactions, while non-polar solvents would offer greater control, potentially allowing for selective substitution at any sterically accessible and electronically favored positions.
Isotopic Labeling Studies to Elucidate Mechanisms
Isotopic labeling is an elegant and powerful experimental technique used to trace the path of atoms through a reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.orgias.ac.in In the study of phenol reactions, deuterium (B1214612) (²H or D) is a frequently employed isotopic label.
For example, by replacing the hydrogen of the hydroxyl group with deuterium (to form C₆H₅OD), researchers have been able to study the kinetics of hydrogen-deuterium exchange with the solvent, confirming the lability of this proton. wikipedia.org A key application of isotopic labeling in mechanistic studies is the determination of the kinetic isotope effect (KIE). If replacing a hydrogen atom on the aromatic ring with deuterium leads to a significant decrease in the reaction rate, it implies that the cleavage of the carbon-hydrogen bond is part of the rate-determining step.
In the bromination of phenol in acetic acid, a solvent deuterium isotope effect has been documented. The observation that the reaction is faster in normal acetic acid compared to deuterioacetic acid points to the involvement of the solvent in the proton transfer step of the mechanism. rsc.org
Although specific isotopic labeling experiments on this compound have not been reported in the reviewed literature, such studies would be invaluable. Deuteration of the aromatic ring or the hydroxyl group could definitively clarify the rate-determining steps and the nature of proton transfer in the transition states of its various reactions.
Advanced Analytical Techniques in Research on 4 Bromo 2 Tert Butyl 5 Methylphenol and Its Derivatives
Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Mixture Analysis
Chromatography coupled with mass spectrometry is an indispensable tool for the analysis of phenolic compounds, providing both separation and identification capabilities. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and thermally stable compounds like many substituted phenols. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. ceon.rs The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a parent molecular ion and a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for unambiguous identification by matching against spectral libraries. nih.govojp.gov GC-MS is used to assess the purity of 4-Bromo-2-(tert-butyl)-5-methylphenol and to identify and quantify it in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is suited for less volatile or thermally labile derivatives. LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. nih.gov The eluent is then introduced into the mass spectrometer, often using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which typically keep the molecule intact. researchgate.net LC-MS is particularly valuable for analyzing reaction mixtures or biological samples where derivatives of this compound might exist. nih.govresearchgate.net The high accuracy and selectivity of modern LC-MS systems, such as those using time-of-flight (TOF) or Orbitrap analyzers, allow for precise mass determination and formula confirmation. lcms.cz
Below is an interactive table summarizing typical parameters for the analysis of a substituted phenol (B47542) using GC-MS.
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Separation of analytes based on polarity and boiling point. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Oven Program | Start at 50°C, ramp to 300°C at 15°C/min | Elutes compounds with a wide range of boiling points. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Transports sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation for library matching. lcms.cz |
| Mass Analyzer | Quadrupole or TOF | Separates ions based on their mass-to-charge ratio. |
| Detection Mode | Scan (e.g., 50-550 m/z) or Selected Ion Monitoring (SIM) | Full spectrum acquisition (Scan) or enhanced sensitivity for specific ions (SIM). ceon.rs |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior
Thermal analysis techniques are critical for determining the stability and physical transitions of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org For this compound, a TGA scan would reveal its thermal stability by identifying the onset temperature of decomposition. libretexts.org A stable compound shows a flat baseline with no mass loss until it begins to degrade or evaporate at higher temperatures. wikipedia.org The resulting TGA curve can precisely indicate the upper temperature limit for the compound's use and storage. xrfscientific.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For a crystalline solid like this compound, DSC is the standard method for determining its melting point (an endothermic event). It can also reveal other phenomena such as crystallization, glass transitions, or solid-solid phase transitions. researchgate.net
The combination of TGA and DSC provides a comprehensive thermal profile of the compound.
| Analytical Technique | Parameter Measured | Significance for this compound |
|---|---|---|
| TGA | Decomposition Temperature (Td) | Indicates the onset of thermal degradation and defines its stability limit. |
| TGA | Residual Mass (%) | Determines the amount of non-volatile residue after heating, often indicating purity. |
| DSC | Melting Point (Tm) | A sharp melting point is a key indicator of the compound's purity. |
| DSC | Enthalpy of Fusion (ΔHf) | Quantifies the energy required to melt the solid, related to crystallinity. |
| DSC | Crystallization Temperature (Tc) | Observed upon cooling from the melt, indicates the temperature of solidification. |
Atomic Force Microscopy (AFM) for Surface Morphology of Crystals
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to visualize the surface of materials at the nanometer scale. mdpi.com Unlike electron microscopy, AFM can operate in air or liquid, making it ideal for studying crystal growth processes under native conditions. nih.gov
In the study of this compound, AFM can be employed to investigate the surface morphology of its single crystals. This analysis provides direct visualization of features such as growth steps, terraces, screw dislocations, and etch pits. nih.govresearchgate.net The shape and density of these features offer profound insights into the crystal's growth mechanism (e.g., two-dimensional nucleation vs. spiral growth). Furthermore, AFM can reveal the incorporation of impurities or the effect of solvent on the crystal surface, which can influence the final crystal habit and quality. nih.gov High-speed AFM can even allow for the real-time observation of molecular dynamics on the crystal surface. researchgate.net
| AFM-Derived Information | Relevance to Crystal Characterization |
|---|---|
| Surface Topography | Provides a 3D map of the crystal surface at nanoscale resolution. mdpi.com |
| Growth Spirals and Hillocks | Indicates a screw-dislocation-driven growth mechanism. mdpi.com |
| 2D Islands/Terraces | Suggests a layer-by-layer growth mechanism. researchgate.net |
| Step Height | Can be correlated with the dimensions of the crystallographic unit cell. |
| Defect Analysis | Allows for the visualization of point defects, line defects, and impurities on the surface. nih.gov |
Electron Paramagnetic Resonance (EPR) for Radical Species Detection
Phenolic compounds are well-known for their ability to undergo one-electron oxidation to form phenoxyl radicals. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the most direct and definitive technique for detecting and characterizing these paramagnetic species. nih.gov
When this compound is oxidized, it can form the corresponding 4-Bromo-2-(tert-butyl)-5-methylphenoxyl radical. This radical possesses an unpaired electron, making it EPR-active. The EPR spectrum provides two key pieces of information: the g-value and the hyperfine splitting pattern. acs.org
g-value: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. For phenoxyl radicals, g-values are typically around 2.004. nih.gov
Hyperfine Splitting: The unpaired electron interacts with nearby magnetic nuclei (like ¹H), splitting the EPR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the spin density distribution across the molecule, confirming which protons are interacting with the radical center. acs.orgacs.org
EPR can be used to confirm the generation of the phenoxyl radical, study its stability, and investigate its interactions with its environment, such as solvent or metal ions. nih.govacs.org
| EPR Parameter | Typical Value for Phenoxyl Radical | Structural Information Obtained |
|---|---|---|
| g-value | ~2.004-2.005 | Confirms the presence of a phenoxyl radical species. nih.gov |
| Hyperfine Coupling Constant (aH) | 0.1 - 1.0 mT | Measures the strength of interaction with magnetic nuclei (protons). acs.org |
| Spectral Linewidth | Variable | Provides information on radical dynamics and interactions. |
| Signal Intensity | Proportional to radical concentration | Allows for quantification of the radical species. |
X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure of Metal Complexes
While X-ray Absorption Spectroscopy (XAS) is not directly applied to the organic molecule itself, it becomes an exceptionally powerful tool when this compound acts as a ligand to form a metal complex. XAS can provide precise information about the local electronic and geometric structure of the absorbing metal atom. youtube.com
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near Edge Structure (XANES): The shape and energy of the absorption edge are highly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the metal center. youtube.com For a complex of this compound, the XANES spectrum could definitively determine if the metal is, for example, Cu(I) or Cu(II).
Extended X-ray Absorption Fine Structure (EXAFS): Oscillations past the absorption edge contain information about the local atomic environment of the absorbing metal. Analysis of the EXAFS region can determine the type of neighboring atoms (e.g., oxygen from the phenol, nitrogen from another ligand), their distance from the metal center, and the coordination number with high precision.
This technique is invaluable for characterizing the active site of metalloenzymes or synthetic catalysts where a phenolic ligand is involved.
| Spectroscopy Region | Structural Parameter Determined | Significance for Metal Complexes |
|---|---|---|
| XANES | Oxidation State | Reveals the formal charge of the metal ion (e.g., Fe2+ vs. Fe3+). youtube.com |
| XANES | Coordination Geometry | Helps distinguish between different symmetries like tetrahedral or square planar. |
| EXAFS | Bond Distances | Provides precise metal-ligand bond lengths (e.g., Metal-Oxygen distance). |
| EXAFS | Coordination Number | Determines the number of nearest-neighbor atoms bonded to the metal center. |
| EXAFS | Identity of Neighboring Atoms | Distinguishes between different types of coordinating atoms (e.g., O, N, C). |
Emerging Research Directions and Future Perspectives for 4 Bromo 2 Tert Butyl 5 Methylphenol
Design and Synthesis of Novel Derivatives with Tunable Electronic Properties
The core structure of 4-bromo-2-(tert-butyl)-5-methylphenol is ripe for modification to create a library of derivatives with fine-tuned electronic characteristics. The inherent properties of the substituents on the phenol (B47542) ring significantly influence its electronic behavior. semanticscholar.org The electron-donating methyl group and the bulky tert-butyl group, combined with the electron-withdrawing bromine atom and the hydroxyl group, create a unique electronic environment.
Future research will likely focus on synthesizing new derivatives by modifying these existing functional groups or by introducing new ones. For instance, the bromine atom can be replaced through various cross-coupling reactions to introduce different aryl, alkyl, or other functional moieties. These substitutions can systematically alter the electron density distribution across the aromatic ring. semanticscholar.org The synthesis of novel bromophenol derivatives is an active area of research, with methods being developed for creating complex structures from simpler precursors. tandfonline.commdpi.comresearchgate.net For example, new diaryl methanes and other complex bromophenols have been synthesized and have shown potential for various applications. mdpi.com
The electronic properties of these newly synthesized derivatives can be systematically studied. The effect of different substituents on the electronic spectra and bond dissociation energies can be investigated both experimentally and through computational methods. semanticscholar.orgresearchgate.net The goal is to establish a clear structure-property relationship, which would allow for the rational design of molecules with specific electronic absorption, emission, and redox properties for applications in organic electronics, sensors, and functional dyes.
Table 1: Potential Modifications and Their Expected Impact on Electronic Properties
| Modification Site | Type of Modification | Expected Impact on Electronic Properties |
|---|---|---|
| Bromine Atom (C4) | Suzuki, Sonogashira, or Buchwald-Hartwig coupling | Introduction of π-conjugated systems can narrow the HOMO-LUMO gap, leading to red-shifted absorption and emission. |
| Hydroxyl Group | Etherification, Esterification | Blocks the phenolic proton's activity, altering solubility and preventing its role in hydrogen bonding or as a radical scavenger. |
| Methyl Group (C5) | Oxidation to carboxylic acid, further functionalization | Introduces a strong electron-withdrawing group, significantly altering the electronic nature and providing a new site for chemical linkage. |
Exploration of Supramolecular Assemblies and Crystal Engineering
The presence of a hydrogen-bond-donating hydroxyl group and a halogen-bond-accepting bromine atom makes this compound an excellent candidate for crystal engineering and the construction of supramolecular assemblies. doaj.orgrsc.org Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state structures with desired properties. rsc.org
Future investigations could explore how this molecule self-assembles or co-assembles with other molecules to form well-defined supramolecular architectures. The interplay between O-H···O hydrogen bonds, C-H···π interactions, and the often-underutilized C-Br···O/N halogen bonds can lead to the formation of diverse and complex structures such as chains, sheets, or three-dimensional networks. The bulky tert-butyl group will play a crucial role in directing the packing arrangement, potentially creating porous structures capable of guest inclusion.
The study of different polymorphs of derivatives of this compound could also be a fruitful area of research. researchgate.net Polymorphs, or different crystalline forms of the same compound, can exhibit vastly different physical properties. By controlling the crystallization conditions, it may be possible to isolate polymorphs with optimized characteristics for applications such as nonlinear optics or pharmaceuticals. The analysis of crystal structures can provide deep insights into the synthetic protocols for preparing stereochemically pure building blocks for nanostructures. researchgate.net
Computational Design of Functional Materials Incorporating the Compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and materials before their synthesis. semanticscholar.orgresearchgate.netresearchgate.netijesi.org This approach can be powerfully applied to this compound and its derivatives. DFT calculations can be used to predict a wide range of properties, including molecular geometries, electronic structures (such as HOMO/LUMO energy levels), and spectroscopic characteristics. researchgate.net
Researchers can computationally screen a large number of virtual derivatives to identify candidates with promising properties for specific applications. For example, by calculating the bond dissociation enthalpy of the phenolic O-H bond, one can predict the antioxidant activity of a series of derivatives. ijesi.org Similarly, by calculating the energy gap between the frontier molecular orbitals, it is possible to estimate the electronic and optical properties of materials designed for organic electronics. rsc.org
Furthermore, computational modeling can aid in understanding the intermolecular interactions that govern supramolecular assembly, providing insights into how to design crystal structures with desired packing motifs. This synergy between computational prediction and experimental synthesis can significantly accelerate the discovery of new functional materials based on the this compound scaffold.
Table 2: Computationally Accessible Properties and Their Relevance
| Property | Computational Method | Relevance to Functional Materials |
|---|---|---|
| HOMO/LUMO Energies | DFT, TD-DFT | Predicts electronic transitions, charge transport properties, and reactivity. Essential for designing organic semiconductors and dyes. researchgate.net |
| Bond Dissociation Enthalpy (BDE) | DFT | Correlates with antioxidant activity by indicating the ease of hydrogen atom donation. ijesi.org |
| Molecular Electrostatic Potential (MEP) | DFT | Maps the electron density to predict sites for electrophilic and nucleophilic attack and non-covalent interactions. |
| Vibrational Frequencies | DFT | Aids in the interpretation of experimental IR and Raman spectra for structural characterization. |
Role as a Building Block in Complex Organic Synthesis
The functional groups on this compound make it a versatile synthon, or building block, for the construction of more complex organic molecules. chemicalbook.com Halogenated phenols are valuable intermediates in organic synthesis. beilstein-journals.org The bromine atom, in particular, serves as a handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. nih.gov
Future research is expected to utilize this compound as a starting material for the synthesis of natural products, pharmaceuticals, and other high-value chemicals. For example, the bromophenol moiety is found in many marine natural products with interesting biological activities. encyclopedia.pubnih.gov The title compound could serve as a key fragment in the total synthesis of such molecules.
Moreover, the combination of steric hindrance and specific electronic properties can be exploited to achieve high selectivity in certain reactions. The bulky tert-butyl group can direct reagents to attack a specific position on the molecule or can stabilize reactive intermediates. The development of new synthetic methodologies that leverage the unique reactivity of this building block will continue to be an important area of research.
Investigation of Photoswitchable Behavior or Photoreactivity
Molecules that can reversibly change their structure and properties upon exposure to light, known as photoswitches, are at the forefront of materials science research. wikipedia.orgresearchgate.net They hold promise for applications in optical data storage, molecular machines, and photopharmacology. The development of derivatives of this compound as photoswitchable systems is a compelling future direction.
By incorporating a photoswitchable unit, such as an azobenzene (B91143) or a Schiff base, into the structure of this compound, it may be possible to create novel molecular switches. For example, a Schiff base could be formed by condensing the phenolic compound with an appropriate amine. The resulting imine could exhibit photochromism or thermochromism, where its color and electronic properties change in response to light or heat. researchgate.net Research on novel pyrazolyazoindole derivatives has shown their potential as light-driven molecular switches. rsc.org
The photoreactivity of the compound itself and its derivatives is also an area worthy of investigation. The carbon-bromine bond can be photolabile under certain conditions, potentially leading to radical-based transformations. Understanding and controlling these photoreactions could open up new synthetic pathways and applications in photolithography or materials patterning.
Integration into Advanced Catalytic Systems beyond Simple Reactant Roles
While this compound can act as a reactant, its future in catalysis may lie in more nuanced roles. Hindered phenols are well-known for their ability to act as antioxidants or radical scavengers. amfine.comvinatiorganics.comvinatiorganics.comeverlight-uva.com This property can be harnessed in catalytic reactions where controlling radical pathways is crucial for selectivity and yield. For instance, a related compound, 2,6-di-tert-butyl-4-methylphenol (BHT), has been used as a radical scavenger to probe reaction mechanisms in electrochemical synthesis. acs.org
Furthermore, the phenolic hydroxyl group can act as a ligand to coordinate with metal centers, forming novel catalysts. The electronic and steric properties of the this compound ligand could influence the activity and selectivity of the metal catalyst in unique ways. Research into the synthesis of metal complexes with this ligand and their application in catalysis, such as oxidation or polymerization reactions, is a promising avenue. The bromination of phenols can be catalyzed by various methods, including photoredox catalysis, and the resulting bromophenols can be key intermediates. beilstein-journals.orgcdnsciencepub.com The formation of brominated phenolic compounds can also be catalyzed by natural manganese oxides, suggesting environmental catalytic pathways. nih.gov
The development of "catalyst-directing groups," where a functional group on a substrate interacts with a catalyst to direct a reaction to a specific site, is a powerful strategy in modern synthesis. The hydroxyl or bromo group on this scaffold could potentially be used in such a manner, enabling highly selective transformations on complex molecules.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-(tert-butyl)-5-methylphenol, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?
Synthesis of this compound typically involves electrophilic aromatic substitution or halogenation of a pre-functionalized phenol derivative. For example, tert-butyl groups are introduced via Friedel-Crafts alkylation, followed by bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency by stabilizing intermediates .
- Temperature : Lower temperatures (0–25°C) reduce side reactions like over-bromination .
- Catalysts : Lewis acids (e.g., FeCl₃) may accelerate alkylation but require rigorous purification to avoid metal contamination .
Validate purity via HPLC (>98%) and characterize intermediates using NMR (¹H/¹³C) and GC-MS .
Q. Which analytical techniques are most effective for confirming the structure and stereochemical properties of this compound?
- X-ray crystallography : Resolves steric effects from the tert-butyl group and confirms bromine positioning (see analogous structures in Acta Cryst. reports ).
- NMR spectroscopy : ¹H NMR distinguishes methyl (δ ~1.3 ppm) and tert-butyl (δ ~1.4 ppm) groups, while ¹³C NMR identifies quaternary carbons adjacent to bromine .
- IR spectroscopy : O–H stretching (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) confirm functional groups .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on reactivity .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and bromine substituents influence the compound’s reactivity in cross-coupling reactions?
The tert-butyl group imposes steric hindrance, limiting access to the aromatic ring for electrophiles, while bromine acts as a directing group. For Suzuki-Miyaura couplings:
- Steric effects : Bulky tert-butyl groups reduce coupling efficiency with aryl boronic acids; use Pd catalysts with large ligands (e.g., SPhos) to mitigate this .
- Electronic effects : Bromine’s electron-withdrawing nature deactivates the ring, requiring higher temperatures (80–100°C) for cross-couplings .
Kinetic studies (e.g., monitoring via LC-MS) and isotopic labeling (¹⁸O/²H) can elucidate mechanistic pathways .
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Discrepancies often arise from:
- Assay variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) and normalize to controls .
- Solubility differences : Use DMSO or cyclodextrin-based carriers to ensure consistent bioavailability .
- Structural analogs : Compare with 4-Bromo-2,6-di-tert-butylphenol (Cat. No. M046797), where additional tert-butyl groups enhance lipid solubility but reduce membrane permeability . Meta-analyses of PubChem BioAssay data (CID 12648404) can identify trends .
Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to proteins like cytochrome P450 .
- Molecular docking : Use AutoDock Vina to model interactions with receptor pockets, focusing on halogen bonding between bromine and sulfur/oxygen atoms .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures entropy/enthalpy changes during binding .
Validate findings with knock-out models or competitive inhibition assays .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in thermal stability data reported for this compound?
Thermogravimetric analysis (TGA) under inert atmospheres (N₂) reveals decomposition thresholds. For example:
Q. What computational tools are effective for predicting the compound’s environmental fate or toxicity?
- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential .
- ToxCast : Screens for endocrine disruption via high-throughput assays .
- Molecular dynamics (MD) : Simulates interactions with lipid bilayers to predict membrane permeability .
Comparative Analysis with Structural Analogs
Q. How does substituting the tert-butyl group with other alkyl chains (e.g., isopropyl) alter the compound’s physicochemical properties?
- LogP : tert-butyl increases hydrophobicity (LogP +0.5 vs. isopropyl) .
- Crystallinity : Bulkier groups reduce crystal symmetry, as seen in XRD patterns of 5-Bromo-2-(4-methylphenyl) derivatives .
- Reactivity : Smaller alkyl groups permit faster electrophilic substitutions but lower steric protection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
